molecular formula C16H26O5 B2672857 Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate CAS No. 1709876-63-0

Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate

Cat. No. B2672857
CAS RN: 1709876-63-0
M. Wt: 298.379
InChI Key: DKHFFNFRWNNACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate, also known as TBOC, is a chemical compound used in the field of organic chemistry as a protecting group for amines, alcohols, and carboxylic acids. The compound is synthesized using a multi-step process, and its application in scientific research has gained significant attention due to its unique properties.

Scientific Research Applications

Peptide Synthesis Using tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids (Boc-AAILs)

Background: Ionic liquids have been widely used in peptide synthesis as synthetic support, cleavage reagents, and solvents. Amino acid ionic liquids (AAILs) are a subclass of room-temperature ionic liquids (RTILs) prepared by neutralizing imidazolium hydroxide with natural amino acids. However, the multiple reactive groups of amino acid anions can lead to unwanted reactions in selective or multistep organic synthesis.

Application: Researchers have developed a series of Boc-protected amino acid ionic liquids (Boc-AAILs) derived from commercially available tert-butyloxycarbonyl (Boc)-protected amino acids. These Boc-AAILs serve as efficient reactants and reaction media in organic synthesis when their reactive side chains and N-termini are chemically protected. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without the need for additional base, resulting in dipeptides with satisfactory yields within just 15 minutes .

Antibacterial Activity

Background: Compound 1 (tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate) and compound 2 (EN300-814482) were screened in vitro for their antibacterial activities against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa).

Application: Although specific details on the antibacterial activity of these compounds are not provided in the available literature, further investigation could explore their potential as antimicrobial agents .

Enzymatic Synthesis

Background: Enzymatic synthesis offers an efficient and environmentally friendly approach to obtaining valuable compounds.

Application: Compound 2 (EN300-814482) can be enzymatically synthesized into tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using a mutant alcohol dehydrogenase from Lactobacillus kefir. This highly efficient enzymatic process demonstrates the compound’s versatility and potential for various applications .

Conclusion

tert-Butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate: exhibits diverse applications across peptide synthesis, antibacterial research, enzymatic synthesis, and chemical reactions. Its unique structure and reactivity make it an intriguing compound for further investigation and development . If you need more information or have additional questions, feel free to ask! 😊

properties

IUPAC Name

tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-15(2,3)20-13(17)11-9-7-8-10-12(11)19-14(18)21-16(4,5)6/h9,12H,7-8,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHFFNFRWNNACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CCCCC1OC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate

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